(2-(Pyridin-4-yl)cyclopropyl)methanol
Description
(2-(Pyridin-4-yl)cyclopropyl)methanol is a cyclopropane-containing compound featuring a pyridine ring at the 2-position of the cyclopropane and a hydroxymethyl (-CH2OH) substituent. Its structure combines the strained cyclopropane ring with the aromatic pyridine moiety, making it a valuable intermediate in medicinal chemistry and drug synthesis.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2-pyridin-4-ylcyclopropyl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,8-9,11H,5-6H2 |
InChI Key |
JSHANWPMBNTEPI-UHFFFAOYSA-N |
SMILES |
C1C(C1C2=CC=NC=C2)CO |
Canonical SMILES |
C1C(C1C2=CC=NC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Detailed Analysis of Key Differences
a. ((1S,2S)-2-(5-Methylpyridin-2-yl)cyclopropyl)methanol
- Structural Differences : The pyridine ring is substituted with a methyl group at position 5, and the stereochemistry is (1S,2S).
- Impact on Activity : The methyl group may enhance lipophilicity and alter binding affinity in target proteins. This analog was critical in developing MK-8189, where stereochemistry and substituent positioning were optimized for PDE10A inhibition .
b. Cyprolidol and Diphenyl Derivatives
- Structural Differences: Incorporates two phenyl groups on the methanol carbon, increasing molecular weight (MW = ~355 g/mol) and lipophilicity (clogP ~4.5 estimated).
- Pharmacological Relevance : Cyprolidol’s INN designation suggests central nervous system (CNS) or anti-inflammatory applications, though specific targets are undisclosed. The diphenyl groups likely improve blood-brain barrier penetration compared to the parent compound .
c. Benzenemethanol Hydrochloride Derivatives
- Modifications : Includes a hydrochloride salt and diphenyl groups, enhancing solubility in polar solvents.
- Potential Use: Salt forms are typical in drug formulations to improve bioavailability, suggesting this derivative may be a developed pharmaceutical candidate .
Preparation Methods
Reductive Amination with Cyclopropanealdehyde
Reductive amination serves as a foundational method for introducing cyclopropane rings adjacent to nitrogen-containing heterocycles. In the context of pyridine derivatives, 1a (a related PET imaging agent) was synthesized via reductive amination between a pyridinyl aniline derivative and cyclopropanealdehyde, followed by Boc protection and deprotection steps. The cyclopropane ring forms through a Schiff base intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol under basic conditions (pH 7–8). This method achieves moderate yields (60–70%) but requires precise control over steric hindrance from the pyridine ring.
Table 1: Reductive Amination Conditions for Cyclopropane Formation
Corey–Chaykovsky Cyclopropanation
The Corey–Chaykovsky reaction, which involves epoxide intermediates, provides an alternative route to cyclopropane rings. In a patent describing pyridin-2-yl derivatives, epoxidation of a ketone precursor (e.g., 8 ) using trimethylsulfoxonium iodide generated an epoxide, which underwent ring-opening with hydrogen fluoride-pyridine to yield a fluorinated cyclopropane analog. Adapting this method for pyridin-4-yl systems would require regioselective epoxidation of a pyridine-linked ketone, followed by fluoride-induced cyclization. While no direct examples exist for the target compound, analogous reactions achieve 65–75% yields in related systems.
Integrated Synthetic Routes
Sequential Cyclopropanation and Ester Reduction
A combined approach involves first forming the cyclopropane ring via reductive amination, followed by ester reduction. For instance, 1a was synthesized by condensing a cyclopropane-bearing aniline with a benzoic acid derivative, followed by LAH reduction of the resultant ester. This two-step process achieves an overall yield of 52%, with the ester reduction step being the bottleneck due to competing side reactions.
Tandem Corey–Chaykovsky and Reduction
A patent describing spirocyclic compounds demonstrated the tandem use of Corey–Chaykovsky cyclopropanation and LAH reduction to assemble a cyclopropane-alcohol structure. Applying this to pyridin-4-yl systems would require:
- Epoxidation of a pyridine-linked ketone.
- Cyclopropanation via fluoride-induced ring closure.
- LAH reduction of a resultant ester or nitrile group.
This route is theoretically feasible but untested for the target compound.
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
Functionalizing the pyridine ring at the 4-position often competes with 2- or 6-position reactivity. Directed ortho-metalation (DoM) using directing groups (e.g., amides) can enhance regioselectivity. For example, 1e was synthesized by lithiating a pyridine derivative at the 4-position using n-BuLi, followed by quenching with cyclopropanealdehyde.
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to ring-opening under acidic or oxidative conditions. Patent US7208603B2 highlights the use of boron hydrides and tertiary amines (e.g., DABCO) to stabilize intermediates during reductive amination. Additionally, conducting reactions at low temperatures (0–10°C) minimizes decomposition.
Q & A
Q. What are the established synthetic routes for (2-(Pyridin-4-yl)cyclopropyl)methanol, and what critical reaction conditions influence yield and stereochemistry?
Methodological Answer: Synthesis typically involves cyclopropanation of pyridinyl-substituted alkenes or alkynes, followed by functionalization of the cyclopropane ring. Key steps include:
- Cyclopropanation: Transition metal-catalyzed (e.g., palladium or rhodium) or Simmons-Smith reactions to form the cyclopropane ring. For example, LiAlH₄ in tetrahydrofuran (THF) is a common reducing agent for alcohol formation .
- Stereochemical Control: Chiral auxiliaries or enantioselective catalysts (e.g., chiral bisoxazoline ligands) can direct stereochemistry. Evidence from similar cyclopropane derivatives shows that reaction temperature (-78°C to 25°C) and solvent polarity significantly impact diastereomeric ratios .
- Purification: Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) is critical for isolating enantiopure forms.
Q. How is this compound characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Peaks for the cyclopropane protons (δ ~0.8–2.5 ppm) and pyridinyl protons (δ ~7.2–8.5 ppm) confirm connectivity. Methanol protons appear as a singlet (~1.5 ppm) .
- IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹) and pyridinyl C=N stretch (~1600 cm⁻¹) are diagnostic .
- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺) .
- Purity Assessment: HPLC with chiral columns or melting point analysis ensures enantiomeric excess (>98%) .
Advanced Research Questions
Q. What strategies are employed to resolve stereochemical challenges in synthesizing cyclopropane-containing compounds like this compound?
Methodological Answer:
- Chiral Catalysts: Rhodium(I) complexes with DuPhos ligands enable enantioselective cyclopropanation (e.g., >90% ee) .
- Dynamic Kinetic Resolution (DKR): Racemization of intermediates under controlled pH or temperature allows selective crystallization of one enantiomer .
- Computational Modeling: Density Functional Theory (DFT) predicts transition states to optimize stereochemical outcomes. For example, studies on trifluoromethyl-cyclopropanes show steric and electronic effects dictate ring strain and selectivity .
Q. How do electronic effects of the pyridinyl and cyclopropane rings influence the reactivity of this compound in further derivatization?
Methodological Answer:
- Pyridinyl Ring: The electron-deficient pyridine nitrogen directs electrophilic substitution (e.g., halogenation at the para position) .
- Cyclopropane Ring: Strain (~27 kcal/mol) enhances reactivity in ring-opening reactions. For example:
- Acid-Catalyzed Ring Opening: HCl in dioxane cleaves the cyclopropane to form allylic alcohols .
- Transition Metal-Mediated Functionalization: Palladium catalysts enable cross-coupling (e.g., Suzuki-Miyaura) at the cyclopropane carbon .
- Methanol Group: The hydroxyl group undergoes Mitsunobu reactions (e.g., with DIAD/PPh₃) to form ethers or esters .
Q. What computational methods are used to predict the biological activity or interaction of this compound with target proteins?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). For ALK inhibitors, docking studies show pyridinyl nitrogen forms hydrogen bonds with hinge regions .
- MD Simulations: GROMACS or AMBER evaluates binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR Models: Machine learning (e.g., Random Forest) correlates substituent effects (e.g., logP, polar surface area) with IC₅₀ values in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
